Idraparinux

Descripción general

Descripción

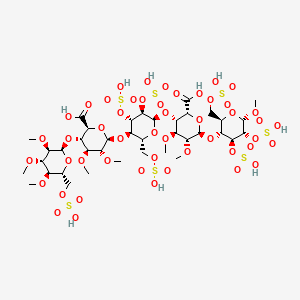

Idraparinux is a synthetic anticoagulant medication developed by Sanofi-Aventis. It is a pentasaccharide that selectively inhibits coagulation factor Xa, which plays a crucial role in the blood coagulation cascade . This compound was designed to have a longer elimination half-life compared to other anticoagulants, allowing for once-weekly administration .

Métodos De Preparación

The synthesis of Idraparinux involves a modular approach to create the pentasaccharide structure. The synthetic route includes multiple glycosylation reactions using monosaccharide and disaccharide building blocks . The protected derivatives are then transformed into fully O-sulfated, O-methylated sulfonic acid end-products . Industrial production methods focus on optimizing these synthetic steps to achieve large-scale production .

Análisis De Reacciones Químicas

Glycosylation and Oxidation

The synthesis of idraparinux involves sequential glycosylation reactions with monosaccharide/di-saccharide building blocks:

-

Oxidation of diol intermediates : Selective oxidation of the l-idose-containing diol 11 to iduronide acceptor 12 uses TEMPO/BAIB (bis(acetoxy)iodo)benzene) under mild conditions .

-

Glycosylation efficiency : Disaccharide acceptors 12 and 14 react with F-monosaccharide donors 15 to form trisaccharides 20–22 with yields dependent on steric and electronic factors .

O-Sulfation Challenges

Final sulfation steps require rigorous conditions:

| Reaction Step | Reagent | Time | Yield |

|---|---|---|---|

| O-Sulfation of 35 | SO₃·Et₃N (excess) | Prolonged (>24h) | Moderate |

-

Key observation : Sulfation of hydroxyl groups in 35 is unexpectedly sluggish, necessitating 5–10 equivalents of SO₃·Et₃N .

-

Side reactions : Competing sulfonic acid ester hydrolysis may occur under basic conditions, requiring precise pH control .

Deprotection Strategies

-

Zemplén deacetylation : Removes acetyl groups under basic conditions (e.g., NaOMe/MeOH) .

-

Catalytic hydrogenolysis : Cleaves benzyl ethers using H₂/Pd-C, achieving >90% yield for intermediate 35 .

Factor Xa Inhibition Kinetics

This compound enhances antithrombin (AT)-mediated inhibition of factor Xa:

| Parameter | Value | Conditions |

|---|---|---|

| Kd (AT binding) | 0.3 nM | pH 7.4, 25°C |

| Second-order rate constant (k₂) | 1.2 × 10⁷ M⁻¹s⁻¹ | [AT] = 1.5×[this compound] |

-

Mechanism : Binds AT through high-affinity pentasaccharide sequence, inducing conformational changes that accelerate factor Xa inhibition .

Competitive Binding Studies

-

Thrombin inhibition : this compound shows no direct thrombin inhibition but competes with α-NAPAP derivatives for AT binding (Ki ~ 15 nM) .

-

Selectivity : 1000-fold greater affinity for factor Xa over thrombin due to structural constraints of the pentasaccharide-AT complex .

Hydrolytic Stability

-

Sulfate esters : Resistant to enzymatic hydrolysis by sulfatases at physiological pH .

-

Glycosidic bonds : Stable under acidic conditions (pH > 3) but undergo cleavage in concentrated HCl/MeOH .

Thermal Degradation

-

TGA analysis : Decomposition initiates at 210°C with mass loss corresponding to sulfate group elimination .

Comparative Reactivity

| Feature | This compound | Fondaparinux |

|---|---|---|

| Sulfation pattern | 7 sulfate groups | 5 sulfate groups |

| Half-life (human) | 130 h | 17 h |

| Synthetic complexity | High (modular assembly) | Moderate (linear synthesis) |

Aplicaciones Científicas De Investigación

Treatment and Prevention of Venous Thromboembolism (VTE)

Idraparinux has been primarily investigated for its efficacy in treating VTE, including deep vein thrombosis (DVT) and pulmonary embolism (PE). Clinical trials have demonstrated that this compound is effective in preventing recurrent VTE. For instance, the PERSIST trial indicated that a dose of 2.5 mg was at least as effective as existing oral anticoagulants, with potential benefits in safety and patient convenience .

Long-Term Prevention of Stroke in Atrial Fibrillation

This compound was also evaluated for long-term stroke prevention in patients with atrial fibrillation. The Phase III AMADEUS trial aimed to compare this compound with traditional vitamin K antagonists like warfarin. Although this compound showed comparable efficacy, it was associated with a higher incidence of clinically relevant bleeding events, leading to the early termination of the trial .

Comparison with Other Anticoagulants

In comparative studies such as the Van Gogh trials, this compound was tested against standard oral anticoagulant therapies. Results varied; while some studies indicated fewer clinically relevant bleeding incidents with this compound, others reported increased mortality rates in certain patient groups .

Development of Idrabiotaparinux

To address the safety concerns associated with this compound, a modified version called idrabiotaparinux was developed. This compound includes a biotin moiety that allows for neutralization in cases of overdose or excessive anticoagulation effects, which is a significant advancement in managing potential side effects . Idrabiotaparinux is currently under investigation for its efficacy in preventing recurrent VTE.

Table 1: Summary of Key Clinical Trials Involving this compound

| Study Name | Purpose | Participants | Key Findings |

|---|---|---|---|

| PERSIST | Compare this compound with oral anticoagulants | 2,283 | Effective in preventing recurrent VTE |

| AMADEUS | Long-term stroke prevention in atrial fibrillation | 4,576 | Higher bleeding risk led to early termination |

| Van Gogh DVT | Long-term treatment of DVT | 2,904 | Achieved primary endpoint; fewer clinically relevant bleeds |

| EQUINOX | Compare biotinylated this compound with this compound | 757 | Similar efficacy between both drugs |

| CASSIOPEA | Compare biotinylated this compound with warfarin | 3,200 | Ongoing evaluation; results pending |

Case Study Insights

- Elderly Patients : Clinical observations noted that elderly patients exhibited a higher risk of bleeding when treated with this compound, underscoring the need for careful patient selection and monitoring during treatment .

- Renal Impairment : Patients with renal impairment also faced increased risks of adverse effects when receiving this compound therapy. This necessitates dose adjustments and close monitoring to mitigate potential complications .

Mecanismo De Acción

Idraparinux exerts its anticoagulant effects by selectively inhibiting coagulation factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots . The molecular target of this compound is the active site of factor Xa, where it binds and blocks its activity .

Comparación Con Compuestos Similares

Idraparinux is similar to other anticoagulants such as fondaparinux and idrabiotaparinux . Fondaparinux also inhibits factor Xa but has a shorter half-life, requiring more frequent administration . Idrabiotaparinux is a biotinylated derivative of this compound, allowing for its neutralization with avidin . The unique aspect of this compound is its extended half-life, which provides the convenience of once-weekly dosing .

Similar Compounds:- Fondaparinux

- Idrabiotaparinux

Propiedades

Key on ui mechanism of action |

Idraparinux sodium is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously. |

|---|---|

Número CAS |

162610-17-5 |

Fórmula molecular |

C38H64NaO49S7 |

Peso molecular |

1552.3 g/mol |

Nombre IUPAC |

nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1 |

Clave InChI |

LRWRCXOPMFQZNL-QIEZGXCVSA-N |

SMILES |

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O |

SMILES isomérico |

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |

SMILES canónico |

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |

Apariencia |

Solid powder |

Pictogramas |

Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

idraparinux idraparinux sodium ORG 34006 ORG-34006 SANORG 34006 SANORG-34006 SR 34006 SR-34006 SR34006 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.